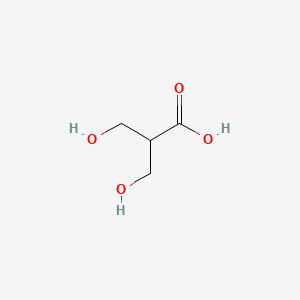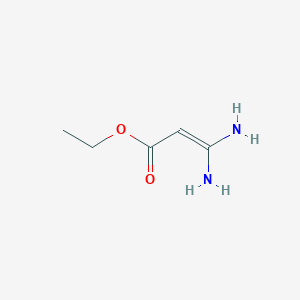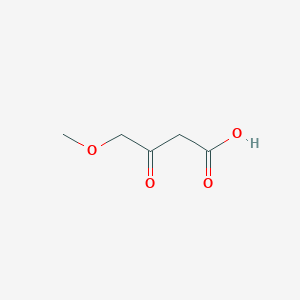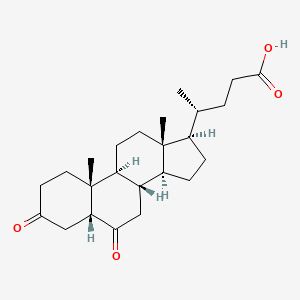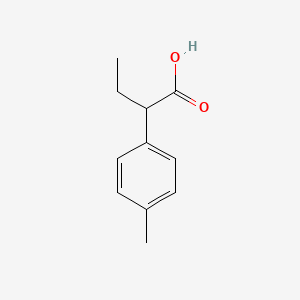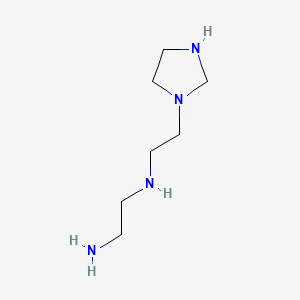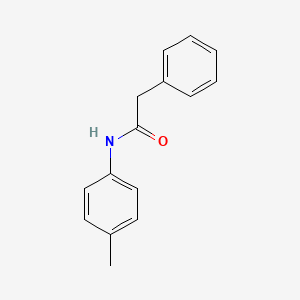![molecular formula C17H17NO2 B3056134 Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate CAS No. 692729-86-5](/img/structure/B3056134.png)
Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate involves multicomponent reactions. One such method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The resulting product is a bicyclic cyclopenta[c]pyridine derivative .
Molecular Structure Analysis
The compound’s molecular formula is C~18~H~17~NO~2~ . Its structural features include the cyclopenta[c]pyridine ring, the phenyl group, and the ethyl ester. X-ray structural analysis confirms the arrangement of atoms within the molecule .
Chemical Reactions Analysis
- Knoevenagel Condensation : Cyanothioacetamide initially forms and then undergoes Knoevenagel condensation with aldehydes. The resulting alkenes participate in Stork alkylation with enamine, leading to the target bicyclic structure .
- Aromatization : Alkylating agents contribute to the production of thioesters, which, upon aromatization of the dihydropyridine ring, yield various end products .
Physical And Chemical Properties Analysis
properties
CAS RN |
692729-86-5 |
|---|---|
Product Name |
Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16-14-10-6-9-13(14)11-15(18-16)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3 |
InChI Key |
CYIIHGGLGFXBDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCC2=CC(=N1)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=CC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)
